![molecular formula C14H14BrN3OS2 B6085990 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide, also known as BTCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in various cellular processes. For example, 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, and thioredoxin reductase, an enzyme involved in the regulation of redox signaling pathways. By inhibiting these enzymes, 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide may disrupt cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide can induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Additionally, 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide can induce liver toxicity in animal models, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide. One area of interest is the development of 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide analogs with improved pharmacological properties, such as reduced toxicity and increased potency. Another area of interest is the investigation of 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide and to identify potential biomarkers for its therapeutic efficacy.
Synthesemethoden
2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide can be synthesized by reacting 4-bromo-2-thiophene carboxylic acid hydrazide with 3,5-dimethylbenzoyl isothiocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases. Studies have shown that 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer cells. 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide also has potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides, which are known to contribute to the development of the disease. Additionally, 2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has shown promising results as an antiviral agent against influenza and herpes viruses.
Eigenschaften
IUPAC Name |
1-[(4-bromothiophene-2-carbonyl)amino]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS2/c1-8-3-9(2)5-11(4-8)16-14(20)18-17-13(19)12-6-10(15)7-21-12/h3-7H,1-2H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCADPLXBTLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC(=CS2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromothiophen-2-yl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
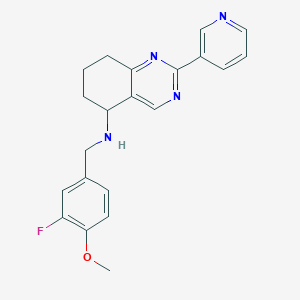
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
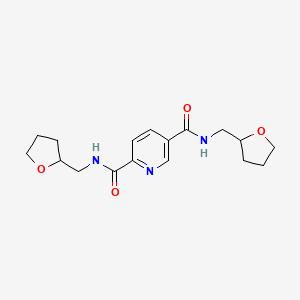
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
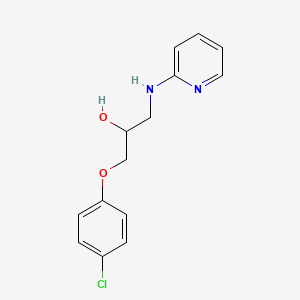
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
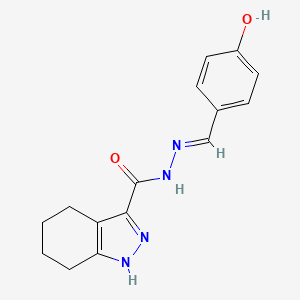
![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
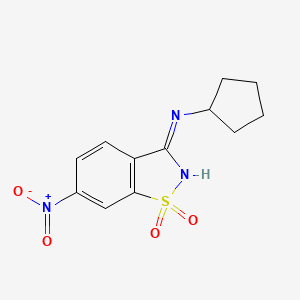
![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)

![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)